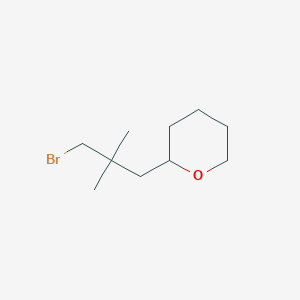
2-(3-Bromo-2,2-dimethylpropyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)oxane is an organic compound with the molecular formula C10H19BrO It is a brominated oxane derivative, characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethyl-1-propanol followed by cyclization to form the oxane ring. One common method includes the following steps:
Bromination: 2,2-dimethyl-1-propanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 3-bromo-2,2-dimethylpropanol.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (NaOH), to form the oxane ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, in the presence of a strong base like potassium hydroxide (KOH).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of sodium or potassium hydroxide in ethanol, heated under reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes such as propene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)oxane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromo-2,2-dimethylpropyl)oxane can be compared with other brominated oxane derivatives and similar compounds:
2-Bromo-2-methylpropane: A simpler brominated compound with similar reactivity.
2-(3-Chloro-2,2-dimethylpropyl)oxane: A chlorinated analog with different reactivity and properties.
2-(3-Iodo-2,2-dimethylpropyl)oxane: An iodinated analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific bromine substitution and the resulting chemical properties, which make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-(3-bromo-2,2-dimethylpropyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
HDAUECOCEBREAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCCCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
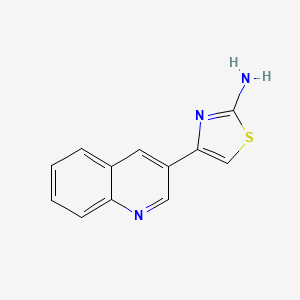
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)

![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
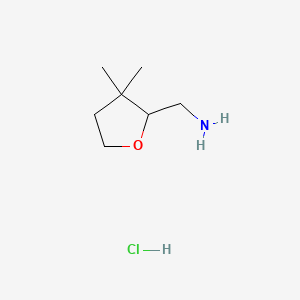
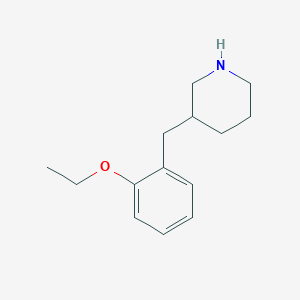
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
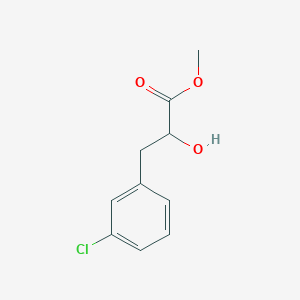
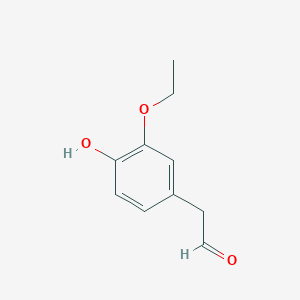
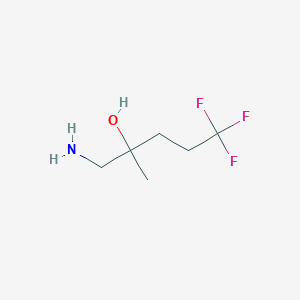
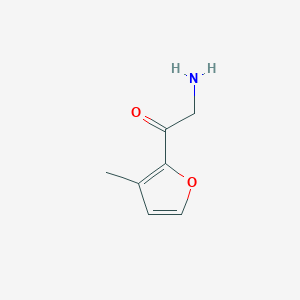
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
